molecular formula C8H12N2O3 B3395916 Barbital CAS No. 57-44-3

Barbital

Cat. No. B3395916
CAS RN: 57-44-3
M. Wt: 184.19 g/mol
InChI Key: FTOAOBMCPZCFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbital is a long-acting barbiturate that depresses most metabolic processes at high doses . It is used as a hypnotic and sedative and may induce dependence . Barbital is also used in veterinary practice for central nervous system depression .


Synthesis Analysis

Barbital was first synthesized in 1903 . The prediction of intermolecular synthons facilitated the successful synthesis of a new multicomponent crystal of metformin (Met) and barbital (Bar) through an anion exchange reaction and cooling crystallization method .


Molecular Structure Analysis

The molecular formula of Barbital is C8H12N2O3 . The IUPAC Standard InChI is InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3, (H2,9,10,11,12,13) .


Chemical Reactions Analysis

Barbituric acid derivatives have been used as building blocks for the elaboration of more complex and useful molecules in the field of pharmaceutical chemistry and material sciences . The specific properties of these rather planar scaffolds, which also encompass either a high Brønsted acidity concerning the native barbituric acid or the marked electrophilic character of alkylidene barbituric acids, required specific developments to achieve efficient asymmetric processes .


Physical And Chemical Properties Analysis

The molecular weight of Barbital is 184.1925 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Hypnotic and Sedative

Barbital is used as a hypnotic and sedative . These properties make it useful in treating conditions like insomnia, where it can help induce sleep and maintain a state of calm.

Central Nervous System Depression

In veterinary practice, Barbital is used for central nervous system depression . This can be useful in procedures where a reduction in nervous system activity is beneficial.

Anticonvulsant

Some barbiturates, with longer half-lives, are used as anticonvulsants . They can help control seizures by reducing excessive electrical nerve activity in the brain.

Antimicrobial Agent

Barbituric acid derivatives, including Barbital, have been studied for their antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.

Anti-diabetic, Antiviral, Anti-AIDS, Anti-cancer

Barbituric acid and its derivatives have gained significant attention due to their various biological activities, such as anti-diabetic, antiviral, anti-AIDS, anti-cancer .

Antioxidant

Barbiturates also exhibit antioxidant properties . This means they can help protect cells from damage caused by harmful free radicals.

Research Tool in Drug Testing

Barbital can be used in research as a tool in drug testing . For example, it can be quantified in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS), which is useful for both clinical and forensic purposes .

Synthesis of New Compounds

The study of barbituric acid derivatives, including Barbital, can lead to the synthesis of new compounds . These new compounds can then be explored for various potential applications, including the development of efficient antimicrobial drugs .

Mechanism of Action

Target of Action

Barbital primarily targets the Gamma-aminobutyric acid (GABA) receptors in the human body . These receptors are the chief inhibitory neurotransmitters in the mammalian central nervous system . Barbital acts as a potentiator on various subunits of these receptors, including alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . Additionally, it also acts as an antagonist on the Neuronal acetylcholine receptor subunits alpha-4 and alpha-7, and the Glutamate receptor 2 and Glutamate receptor ionotropic, kainate 2 .

Mode of Action

Barbital interacts with its targets by increasing synaptic inhibition . This interaction results in the elevation of the seizure threshold and reduces the spread of seizure activity from a seizure focus . Barbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .

Biochemical Pathways

The biochemical pathways affected by Barbital are primarily related to the modulation of neurotransmitter systems. By potentiating the GABA receptors, Barbital enhances the inhibitory effects of GABA neurotransmission . This leads to a decrease in neuronal excitability and an overall depression of the central nervous system .

Pharmacokinetics

Barbiturates, in general, are known to be readily absorbed from the gastrointestinal tract when administered orally . They cross the blood-brain barrier and reach high levels in the brain, liver, and kidney . Being lipid-soluble, they redistribute to muscle, leading to a decrease in plasma levels of the barbiturate . They also have a large store in adipose tissue .

Result of Action

The primary result of Barbital’s action is the depression of the central nervous system . This can manifest as a sedative effect at lower doses and a hypnotic effect at higher doses . It is used as a hypnotic and sedative and may induce dependence . Barbital is also used in veterinary practice for central nervous system depression .

Action Environment

The action, efficacy, and stability of Barbital can be influenced by various environmental factors. For instance, the lipid solubility of Barbital plays a crucial role in its potency and its ability to cross the blood-brain barrier . Furthermore, the presence of other drugs can also affect the action of Barbital, as many drugs in the barbiturate class are known to induce CYP2C19, an enzyme responsible for the metabolism of several therapeutic agents .

Safety and Hazards

Barbital is harmful if swallowed and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust and vapors .

properties

IUPAC Name

5,5-diethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022643
Record name Barbital
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Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barbital

CAS RN

57-44-3
Record name Barbital
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Record name Barbital
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Synthesis routes and methods I

Procedure details

(41.2g sodium barbital in one liter of distilled water)
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium Barbitone was made up to a final concentration of 0.07M together with 0.1% (w/v) sodium azide. The pH of this solution was adjusted to 8.4 with concentrated hydrochloric acid before making up to the final volume.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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